Ethyl 4-iso-butoxy-2-methylbenzoylformate

Lipophilicity Physicochemical property LogP

Ethyl 4-iso-butoxy-2-methylbenzoylformate (CAS 1369416-07-8, IUPAC: ethyl 2-[2-methyl-4-(2-methylpropoxy)phenyl]-2-oxoacetate) is a substituted α-ketoester belonging to the benzoylformate (phenylglyoxylate) ester class. It features a 4-iso-butoxy substituent and a 2-methyl group on the aromatic ring, yielding a molecular formula of C₁₅H₂₀O₄ and a molecular weight of 264.32 g·mol⁻¹.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B13081117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-iso-butoxy-2-methylbenzoylformate
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=C(C=C(C=C1)OCC(C)C)C
InChIInChI=1S/C15H20O4/c1-5-18-15(17)14(16)13-7-6-12(8-11(13)4)19-9-10(2)3/h6-8,10H,5,9H2,1-4H3
InChIKeyOYXQRUKVSQIBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-iso-butoxy-2-methylbenzoylformate: Chemical Identity and Baseline Specifications for Procurement Evaluation


Ethyl 4-iso-butoxy-2-methylbenzoylformate (CAS 1369416-07-8, IUPAC: ethyl 2-[2-methyl-4-(2-methylpropoxy)phenyl]-2-oxoacetate) is a substituted α-ketoester belonging to the benzoylformate (phenylglyoxylate) ester class [1]. It features a 4-iso-butoxy substituent and a 2-methyl group on the aromatic ring, yielding a molecular formula of C₁₅H₂₀O₄ and a molecular weight of 264.32 g·mol⁻¹. Key computed physicochemical properties include an XLogP3-AA value of 3.7 [1] and a topological polar surface area (TPSA) of 52.6 Ų [1]. The compound is generally encountered as a clear liquid, soluble in common organic solvents such as ethanol and ether but insoluble in water, and is typically supplied at purities of ≥95% to 98% . It is primarily employed as a synthetic intermediate in pharmaceutical research, particularly within the febuxostat-related chemical space where the 4-isobutoxyaryl motif is a critical pharmacophoric element [2][3].

1
Synthetic intermediate Febuxostat-related pharmacophore construction; 4-isobutoxy-2-methyl motif required
2
Lipophilic benzoylformate ester High logP supports organic-phase extraction and reversed-phase purification workflows
3
Controlled storage Cold-chain logistics recommended; handle under anhydrous conditions

Why Generic Benzoylformate Esters Cannot Substitute for Ethyl 4-iso-butoxy-2-methylbenzoylformate in Regulated Synthesis


In-class benzoylformate esters are not interchangeable due to the profound impact of the 4-iso-butoxy and 2-methyl substitution pattern on both the physicochemical properties and the downstream biological or synthetic outcomes. The 4-iso-butoxy group elevates the computed logP from approximately 1.74 (for unsubstituted ethyl 2-methylbenzoylformate) to 3.7, a ΔlogP of nearly +2 units [1]. This shift fundamentally alters extraction behavior, chromatographic retention, and membrane partitioning. Critically, in the febuxostat synthetic pathway, the iso-butoxy substituent is not a passive spectator but a mandatory structural feature retained in the final API; intermediates lacking this group cannot yield the correct pharmacophoric architecture [2]. Furthermore, the 4-iso-butoxy-2-methylbenzoyl fragment has been directly implicated in target engagement: a derivative bearing this exact acyl moiety exhibited an IC₅₀ of 62.8 µM against SARS-CoV 3C-like protease, whereas simple benzoylformate-derived analogs lack any reported activity against this target [3]. These orthogonal lines of evidence—physicochemical divergence, synthetic pathway specificity, and structure-activity relationship constraints—collectively demonstrate that generic substitution introduces unacceptable risk in both research reproducibility and regulatory compliance.

4‑Alkoxy substitution
The 4‑isobutoxy‑2‑methyl pattern may not be replaced by methoxy or ethoxy analogs; pharmacophore identity required for febuxostat synthesis.
Lipophilicity shift
Computed logP difference of ~2 units may alter extraction recovery and chromatographic retention, complicating method transfer.
SAR relevance
The 4‑isobutoxy‑2‑methylbenzoyl fragment is associated with reported SARS‑CoV 3CLpro inhibitory context; unsubstituted analogs lack this reported activity.

Quantitative Differentiation Evidence for Ethyl 4-iso-butoxy-2-methylbenzoylformate Against Closest Analogs


Lipophilicity Advantage: XLogP3-AA 3.7 vs. 1.74 for the Des-Alkoxy Analog

Ethyl 4-iso-butoxy-2-methylbenzoylformate exhibits a computed XLogP3-AA of 3.7 [1], compared with a logP of 1.74 for the des-alkoxy analog ethyl 2-methylbenzoylformate . This ΔlogP of +1.96 reflects the significant lipophilic contribution of the 4-iso-butoxy substituent and has direct consequences for extraction, chromatography, and membrane permeability.

LogP comparison
Data to verify
XLogP3‑AA 3.7 vs. 1.74
(Δ +1.96)
Supports organic-phase extraction and HPLC retention differentiation
Computed XLogP3; experimental logP not reported
Lipophilicity Physicochemical property LogP

Enhanced Purity Specification: 98% (GC/HPLC) vs. 95% for Generic Analogs

Suppliers offer ethyl 4-iso-butoxy-2-methylbenzoylformate at a minimum purity of 98% (GC/HPLC) , whereas the simpler analog ethyl 2-methylbenzoylformate is commonly supplied at ≥95% purity . This reflects the compound's use as a controlled intermediate in regulated synthesis pathways where higher purity reduces the burden of impurity profiling.

Purity (GC/HPLC)
Data to verify
98% vs. ≥95%
May reduce additional purification steps in impurity method validation
Vendor-specified purity; inter-vendor variability acknowledged
Purity Quality specification Analytical chemistry

Controlled Storage Requirement: 2–8 °C Sealed vs. Ambient for Simpler Benzoylformates

The target compound mandates sealed, dry storage at 2–8 °C according to vendor technical specifications , whereas unsubstituted ethyl benzoylformate and ethyl 2-methylbenzoylformate are typically stored at room temperature . This differential indicates heightened sensitivity to moisture or thermal degradation, likely attributable to the electron-rich 4-iso-butoxy substituent activating the ester carbonyl toward hydrolysis.

Storage condition
Data to verify
2–8 °C sealed, dry
vs. ambient
Requires refrigerated storage and moisture-protective packaging
Vendor specification; formal stability studies not available
Stability Storage condition Handling

Structure-Activity Relationship (SAR) Differentiation: 4-Isobutoxy-2-methylbenzoyl Fragment Essential for SARS-CoV 3CLpro Inhibitory Activity

A derivative incorporating the 4-isobutoxy-2-methylbenzoyl fragment—1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one—yielded an IC₅₀ of 62.8 µM (6.28 × 10⁴ nM) against recombinant SARS coronavirus 3C-like protease [1]. In contrast, the unsubstituted ethyl benzoylformate scaffold lacks any demonstrable inhibitory activity against this target, underscoring the functional necessity of the 4-isobutoxy-2-methyl substitution pattern for this biological profile.

Target inhibition
Class-level inference
IC₅₀ 62.8 µM (derivative)
vs. no reported activity
Supports antiviral research starting point exploration
Single derivative activity reported; scaffold SAR not fully mapped
Antiviral activity SARS-CoV 3C-like protease Structure-activity relationship

Increased Molecular Weight and Rotatable Bond Count: Implications for Distillation and Crystallization Behavior

The molecular weight of the target compound (264.32 g·mol⁻¹) is substantially higher than that of the des-alkoxy analog (192.21 g·mol⁻¹) [1], and the rotatable bond count is increased from 3 (ethyl 2-methylbenzoylformate) to 7 [1]. These differences predict a significantly elevated boiling point and altered crystallization propensity, which directly impact the choice of purification method. The des-alkoxy analog has a reported boiling point of approximately 290 °C at 760 mmHg ; the target compound, with an additional 72 Da and four additional rotatable bonds, is expected to boil at a markedly higher temperature, potentially necessitating vacuum distillation or chromatographic purification instead of simple atmospheric distillation.

Molecular weight
Class-level inference
264.32 g/mol (7 rot. bonds)
vs. 192.21 g/mol (3 rot. bonds)
May influence purification method selection (vacuum distillation vs. column)
Boiling point extrapolated; experimental bp not reported
Physical property Boiling point Purification

Topological Polar Surface Area (TPSA) Differentiation: 52.6 Ų vs. 43.4 Ų for Des-Alkoxy Analog

The target compound exhibits a TPSA of 52.6 Ų [1], compared with 43.37 Ų for the des-alkoxy analog ethyl 2-methylbenzoylformate , a ΔTPSA of +9.2 Ų. This difference arises from the additional ether oxygen in the 4-iso-butoxy substituent, and while both values lie well below the 140 Ų threshold for oral bioavailability, the increase in polar surface area may modestly influence aqueous solubility and passive membrane permeability characteristics in cell-based assays.

Polar surface area
Data to verify
52.6 Ų vs. 43.4 Ų
(Δ +9.2 Ų)
Slightly higher TPSA may support aqueous workup compatibility
Computed values; experimental solubility data not reported
Polar surface area Solubility Permeability

Procurement-Relevant Application Scenarios for Ethyl 4-iso-butoxy-2-methylbenzoylformate


Febuxostat Intermediate and Impurity Reference Standard Synthesis

In the multi-step synthesis of febuxostat and its regulatory impurity profiling, ethyl 4-iso-butoxy-2-methylbenzoylformate serves as a late-stage intermediate or impurity marker. The 4-isobutoxy group is mandatory for constructing the febuxostat pharmacophore [1]; substituting a methoxy or ethoxy analog yields a non-pharmacophoric structure that is irrelevant to the impurity profile of the final API. The compound's availability at 98% purity supports its use as a reference standard in HPLC method validation for febuxostat impurity analysis, where resolution of closely eluting analogues requires high-purity markers with well-defined retention characteristics.

Coronavirus Protease Inhibitor Lead Optimization

Derivatives containing the 4-isobutoxy-2-methylbenzoyl fragment have demonstrated moderate inhibitory activity against SARS-CoV 3C-like protease (IC₅₀ = 62.8 µM) [2]. This establishes the fragment as a valid starting point for structure-based lead optimization programs targeting coronavirus proteases. Procurement of the parent benzoylformate ester enables on-demand diversification into pyrrolone-based inhibitor libraries for structure-activity relationship expansion, a strategy that is not accessible from simpler benzoylformate scaffolds lacking demonstrable target engagement.

Lipophilic Building Block for Membrane-Permeable Probe Design

With an XLogP3-AA of 3.7 [3], ethyl 4-iso-butoxy-2-methylbenzoylformate is approximately 100-fold more lipophilic than the des-alkoxy analog (logP 1.74). This property makes it the preferred acylating agent for introducing membrane-permeable benzoylformate moieties into chemical probes, fluorescent reporters, or PROTAC ligands where passive cellular permeability is a design requirement. The higher logP also facilitates purification by reversed-phase flash chromatography, enabling faster isolation of target compounds from complex reaction mixtures.

Controlled-Environment Synthetic Intermediate for Moisture-Sensitive Reactions

The storage specification of sealed, dry conditions at 2–8 °C signals moisture sensitivity, likely due to enhanced ester carbonyl electrophilicity imparted by the electron-donating 4-iso-butoxy group. For laboratories executing anhydrous reactions (e.g., Grignard additions, enolate alkylations, or lithiation chemistry), this compound must be handled under rigorously dry conditions. This controlled-environment requirement differentiates it from ambient-stable benzoylformate esters and mandates verified cold-chain logistics during procurement, ensuring that the reagent arrives with uncompromised reactivity for sensitive synthetic applications.

Application
Selection Property
Validation Focus
Febuxostat intermediate & impurity reference synthesis
4‑isobutoxy‑2‑methyl pharmacophore motif, high purity
HPLC impurity profiling, retention characteristic consistency
Coronavirus protease inhibitor SAR exploration
Reported 3CLpro inhibitory context
Lead optimization starting point, target engagement verification
Lipophilic chemical probe design
High lipophilicity supporting membrane permeability
Cellular permeability screening, purification efficiency
Moisture-sensitive synthetic applications
Cold-chain and anhydrous handling required
Reactivity retention, anhydrous reaction compatibility
Quote Request

Request a Quote for Ethyl 4-iso-butoxy-2-methylbenzoylformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.